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molecular formula C14H18BrNOS2 B8334782 N-(1-(3-bromobenzo[b]thiophen-2-yl)ethyl)-2-methylpropane-2-sulfinamide

N-(1-(3-bromobenzo[b]thiophen-2-yl)ethyl)-2-methylpropane-2-sulfinamide

Cat. No. B8334782
M. Wt: 360.3 g/mol
InChI Key: KLUUKTARKUMRCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08575183B2

Procedure details

To a solution of (E)-N-(1-(3-bromobenzo[b]thiophen-2-yl)ethylidene)-2-methylpropane-2-sulfinamide (1.35 g, 3.77 mmol) dissolved in THF (30 mL) and water (0.612 mL) cooled by a water-ice bath was added sodium borohydride (0.265 mL, 7.54 mmol) all in one portion. The reaction was stirred at low temperature for 30 min, and judged complete. To the reaction solution was added satd. aq. NaHCO3 and the resulting mixture stirred vigorously until gas evolution ceased. The aqueous layer was extracted with EtOAc, washed with brine, stirred over MgSO4, filtered and concentrated under reduced pressure to give a red oil. The product was isolated by column chromatography on a silica gel column using 30 to 70% gradient of EtOAc in hexane as eluent to give N-(1-(3-bromobenzo[b]thiophen-2-yl)ethyl)-2-methylpropane-2-sulfinamide as a pale yellow oil: 1H NMR (400 MHz, CDCl3) δ 1.24 (s, 10H), 1.63 (d, J=6.5 Hz, 3H), 3.85 (d, J=2.9 Hz, 1H), 5.16 (dd, J=6.7, 3.5 Hz, 1H), 7.35 (t, J=7.7 Hz, 1H), 7.41 (t, J=7.7 Hz, 1H), 7.76 (t, J=7.0 Hz, 2H). N-(1-(3-(3,5-Difluorophenyl)benzo[b]thiophen-2-yl)ethyl)-2-methylpropane-2-sulfinamide
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.612 mL
Type
reactant
Reaction Step Two
Quantity
0.265 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]2[CH:19]=[CH:18][CH:17]=[CH:16][C:4]=2[S:5][C:6]=1/[C:7](=[N:9]/[S:10]([C:12]([CH3:15])([CH3:14])[CH3:13])=[O:11])/[CH3:8].O.[BH4-].[Na+].C([O-])(O)=O.[Na+]>C1COCC1.CCOC(C)=O.CCCCCC>[Br:1][C:2]1[C:3]2[CH:19]=[CH:18][CH:17]=[CH:16][C:4]=2[S:5][C:6]=1[CH:7]([NH:9][S:10]([C:12]([CH3:14])([CH3:15])[CH3:13])=[O:11])[CH3:8] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
1.35 g
Type
reactant
Smiles
BrC=1C2=C(SC1\C(\C)=N\S(=O)C(C)(C)C)C=CC=C2
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.612 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0.265 mL
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred at low temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the reaction solution was added satd
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc
WASH
Type
WASH
Details
washed with brine
STIRRING
Type
STIRRING
Details
stirred over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a red oil
CUSTOM
Type
CUSTOM
Details
The product was isolated by column chromatography on a silica gel column

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C2=C(SC1C(C)NS(=O)C(C)(C)C)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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